molecular formula C7H13NO B8101774 (2R,6R)-2,6-dimethylpiperidin-4-one

(2R,6R)-2,6-dimethylpiperidin-4-one

Cat. No.: B8101774
M. Wt: 127.18 g/mol
InChI Key: LVYOYMNCAWSORG-PHDIDXHHSA-N
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Description

(2R,6R)-2,6-Dimethylpiperidin-4-one: is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the piperidine ring, and a ketone group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2,6-dimethylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,6-dimethylpiperidin-4-one derivatives using strong acids or bases as catalysts. Another approach involves the reduction of corresponding piperidin-4-one derivatives followed by selective methylation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can significantly affect the efficiency and scalability of the production process.

Chemical Reactions Analysis

(2R,6R)-2,6-Dimethylpiperidin-4-one: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of piperidin-4-ol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Piperidin-4-one derivatives

  • Reduction: Piperidin-4-ol derivatives

  • Substitution: Various substituted piperidines

Scientific Research Applications

(2R,6R)-2,6-Dimethylpiperidin-4-one: has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of various chemical products, including agrochemicals and materials.

Mechanism of Action

The mechanism by which (2R,6R)-2,6-dimethylpiperidin-4-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

(2R,6R)-2,6-Dimethylpiperidin-4-one: is similar to other piperidine derivatives, but its unique structural features, such as the presence of methyl groups and the ketone functionality, distinguish it from other compounds in the same class. Some similar compounds include:

  • Piperidine

  • 2,6-Dimethylpiperidine

  • Piperidin-4-one derivatives

These compounds share the piperidine ring structure but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

(2R,6R)-2,6-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOYMNCAWSORG-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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